molecular formula C22H24N4O4 B4415275 1-(4-Ethoxyphenyl)-3-[4-(pyridin-3-ylcarbonyl)piperazin-1-yl]pyrrolidine-2,5-dione

1-(4-Ethoxyphenyl)-3-[4-(pyridin-3-ylcarbonyl)piperazin-1-yl]pyrrolidine-2,5-dione

Cat. No.: B4415275
M. Wt: 408.4 g/mol
InChI Key: KWRZYSHBIIMIRD-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-3-[4-(pyridin-3-ylcarbonyl)piperazin-1-yl]pyrrolidine-2,5-dione is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrrolidinedione core, which is a common structural motif in many biologically active molecules. The presence of ethoxyphenyl and pyridinylcarbonyl groups further enhances its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethoxyphenyl)-3-[4-(pyridin-3-ylcarbonyl)piperazin-1-yl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrolidinedione Core: This step involves the cyclization of a suitable dicarboxylic acid derivative under acidic or basic conditions.

    Introduction of the Ethoxyphenyl Group: This can be achieved through a Friedel-Crafts acylation reaction, where an ethoxybenzene derivative reacts with the pyrrolidinedione core in the presence of a Lewis acid catalyst.

    Attachment of the Piperazinyl Group: This step involves the nucleophilic substitution of a halogenated pyridinylcarbonyl compound with piperazine, followed by coupling with the pyrrolidinedione core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethoxyphenyl)-3-[4-(pyridin-3-ylcarbonyl)piperazin-1-yl]pyrrolidine-2,5-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenated compounds, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)-3-[4-(pyridin-3-ylcarbonyl)piperazin-1-yl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-methoxyphenyl)-3-[4-(3-pyridinylcarbonyl)-1-piperazinyl]-2,5-pyrrolidinedione
  • 1-(4-ethoxyphenyl)-3-[4-(2-pyridinylcarbonyl)-1-piperazinyl]-2,5-pyrrolidinedione

Uniqueness

1-(4-Ethoxyphenyl)-3-[4-(pyridin-3-ylcarbonyl)piperazin-1-yl]pyrrolidine-2,5-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxyphenyl and pyridinylcarbonyl groups provide unique reactivity and potential for interaction with biological targets, distinguishing it from similar compounds.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-[4-(pyridine-3-carbonyl)piperazin-1-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4/c1-2-30-18-7-5-17(6-8-18)26-20(27)14-19(22(26)29)24-10-12-25(13-11-24)21(28)16-4-3-9-23-15-16/h3-9,15,19H,2,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWRZYSHBIIMIRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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